N-(2-methoxyethyl)octadecanamide

Description

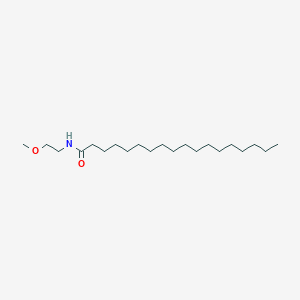

N-(2-Methoxyethyl)octadecanamide is a long-chain fatty acid amide derivative characterized by an octadecanamide (C18) backbone substituted with a 2-methoxyethyl group at the nitrogen atom. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the ether-linked methoxy group and lipophilicity from the long alkyl chain.

Properties

Molecular Formula |

C21H43NO2 |

|---|---|

Molecular Weight |

341.6 g/mol |

IUPAC Name |

N-(2-methoxyethyl)octadecanamide |

InChI |

InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22-19-20-24-2/h3-20H2,1-2H3,(H,22,23) |

InChI Key |

BCMBUGBUPBXGJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)octadecanamide typically involves the reaction of octadecanoic acid with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)octadecanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-methoxyethyl)octadecanamide has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)octadecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs (e.g., octadecanamide backbone, nitrogen substituents) and data availability in the evidence.

N,N-Dimethyloctadecanamide (CAS 3886-90-6)

- Structure : Features two methyl groups on the amide nitrogen.

- Properties :

- Lower polarity compared to N-(2-methoxyethyl)octadecanamide due to the absence of an oxygen-containing substituent.

- Reduced solubility in polar solvents; primarily lipophilic.

- Applications : Used in lubricants and polymer coatings where hydrophobicity is critical .

N-(2-((2-Aminoethyl)amino)ethyl)octadecanamide Monoacetate (CAS 72175-32-7)

- Structure: Contains a branched aminoethyl substituent, introducing basicity and hydrogen-bonding capacity.

- Properties: Higher hydrophilicity than this compound due to amine groups. Likely soluble in aqueous and polar organic solvents (e.g., ethanol, DMF).

- Applications: Potential use in drug delivery systems or biocides due to enhanced biocompatibility .

N-[[2-[Bis(2-hydroxyethyl)amino]ethoxy]methyl]octadecanamide (CAS 61702-64-5)

- Structure: Substituted with a bis(2-hydroxyethyl)aminoethoxy group.

- Properties :

- Significantly higher polarity and water solubility than this compound due to hydroxyl groups.

- Molecular weight: 444.69 g/mol (vs. 341.58 g/mol for the target compound).

- Applications : Suitable for cosmetics or pharmaceuticals requiring water-soluble lipid derivatives .

N-(2-Methoxyethyl)-N-methyl-pyrrolidinium Tetrafluoroborate

- Structure : A pyrrolidinium ionic liquid with a 2-methoxyethyl substituent.

- Properties: Ionic nature enables high conductivity, unlike the non-ionic this compound. Applications in electrolytes and electrochemical devices, contrasting with the target compound’s surfactant-like uses .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility Profile | Primary Applications |

|---|---|---|---|---|---|

| This compound | C21H43NO2 | 341.58 | 2-Methoxyethyl | Moderate in polar solvents | Surfactants, emulsifiers |

| N,N-Dimethyloctadecanamide | C20H41NO | 311.55 | N,N-Dimethyl | Low in water | Lubricants, coatings |

| N-(2-Aminoethyl)octadecanamide derivatives | C20H42N2O | 326.57 | Aminoethyl | High in polar solvents | Drug delivery, biocides |

| N-[[2-(Bis(2-hydroxyethyl)amino]ethoxy]methyl]octadecanamide | C25H52N2O4 | 444.69 | Bis(2-hydroxyethyl)aminoethoxy | High in water | Cosmetics, pharmaceuticals |

| N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate | C8H18BF4NO | 231.04 | 2-Methoxyethyl (ionic) | High in ionic liquids | Electrolytes, batteries |

Key Research Findings

Synthetic Methods : Analogous compounds (e.g., ) are synthesized via coupling reactions using reagents like HATU in DMF, followed by purification via column chromatography. Similar methods likely apply to this compound .

Solubility Trends: The 2-methoxyethyl group enhances solubility in polar solvents (e.g., ethanol, acetone) compared to alkyl-substituted analogs but less than amino- or hydroxyl-containing derivatives .

Functional Group Impact : Ether linkages (methoxy) provide chemical stability, whereas amine or hydroxyl groups increase reactivity and hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.